Pentyl 4-[(2-bromobenzoyl)amino]benzoate
Description
Pentyl 4-[(2-bromobenzoyl)amino]benzoate is a synthetic aromatic ester derivative featuring a brominated benzoyl group at the ortho position and a pentyl ester chain. This compound belongs to the broader class of substituted benzoate esters, which are widely studied for their photochemical reactivity, pharmaceutical intermediates, and material science applications . The ortho-bromine substituent on the benzoyl moiety introduces steric and electronic effects that influence its stability, solubility, and reactivity compared to para-substituted analogs.
Properties
Molecular Formula |
C19H20BrNO3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
pentyl 4-[(2-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H20BrNO3/c1-2-3-6-13-24-19(23)14-9-11-15(12-10-14)21-18(22)16-7-4-5-8-17(16)20/h4-5,7-12H,2-3,6,13H2,1H3,(H,21,22) |
InChI Key |
TWGIWBMVZWAHBE-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (CAS 6119-09-1)
- Structural Differences: The ethyl ester chain in this compound (vs. pentyl in the target molecule) reduces lipophilicity, as evidenced by a lower calculated logP value (3.2 vs. ~4.5 for the pentyl analog) . The acetyl linkage in the amino group (vs.
- Synthetic Utility :
2-(4-Bromophenyl)-2-oxoethyl 4-Chlorobenzoate
- Key Distinctions :
- The phenacyl (2-oxoethyl) group introduces photolytic reactivity, enabling applications in photoaffinity labeling and photodynamic therapy .
- The para-bromine substituent (vs. ortho in the target compound) reduces steric hindrance, facilitating crystallization, as shown by its resolved single-crystal X-ray structure (Acta Cryst. E67, o1723) .
- Reactivity :
- The para-bromine enhances electron-withdrawing effects, stabilizing the carbonyl group against nucleophilic attack compared to ortho-substituted analogs.
Methyl 4-((5-(2-(tert-butoxy)-2-oxoethoxy)pentyl)amino)benzoate
- Functional Group Variations: The tert-butoxy group in this compound improves steric protection of the ester, increasing thermal stability compared to unprotected pentyl esters . The amino linkage to a pentyl chain (vs. benzoylamino in the target molecule) reduces aromatic stacking interactions, altering aggregation behavior.
Comparative Data Table
| Property | Pentyl 4-[(2-bromobenzoyl)amino]benzoate | Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate | 2-(4-Bromophenyl)-2-oxoethyl 4-Chlorobenzoate |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₀BrNO₃ | C₁₇H₁₆BrNO₃ | C₁₅H₁₀BrClO₃ |
| Molecular Weight (g/mol) | 402.28 | 368.22 | 353.59 |
| Substituent Position | Ortho-Br on benzoyl | Para-Br on phenylacetyl | Para-Br on phenyl, 4-Cl on benzoate |
| Ester Chain | Pentyl | Ethyl | Phenacyl (2-oxoethyl) |
| Key Reactivity | Sterically hindered hydrolysis | Alkaline hydrolysis to carboxylic acid | Photolytic cleavage under UV light |
| Applications | Potential pharmaceutical intermediate | Synthetic intermediate (e.g., oxazole synthesis) | Photodynamic therapy, crystal engineering |
Research Findings and Implications
- Photochemical Behavior: Ortho-brominated benzoates like this compound exhibit delayed photodegradation compared to para-substituted analogs due to reduced conjugation efficiency . This property may favor applications requiring prolonged stability under light exposure.
- Biological Activity :
While ethyl and methyl analogs are commonly used as prodrugs (e.g., in ARV-110 intermediate synthesis), the pentyl chain in the target compound could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies . - Crystallinity : Para-substituted bromo/chloro derivatives (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate) form more ordered crystals due to symmetric packing, whereas ortho-substituted analogs like the target compound may exhibit polymorphism .
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